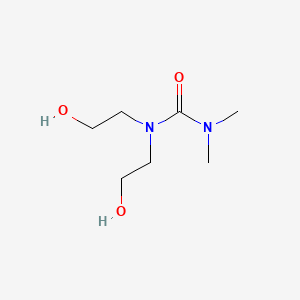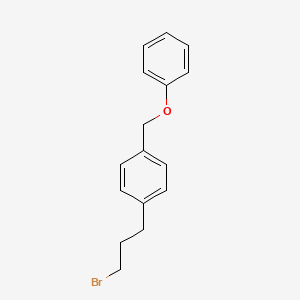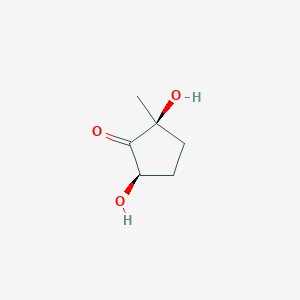
Urea, N,N-bis(2-hydroxyethyl)-N',N'-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N,N-bis(2-hydroxyethyl)-N’,N’-dimethyl- is a chemical compound with the molecular formula C5H12N2O3. It is a derivative of urea, where the hydrogen atoms are replaced by hydroxyethyl and dimethyl groups. This compound is known for its applications in various fields, including cosmetics, pharmaceuticals, and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing Urea, N,N-bis(2-hydroxyethyl)-N’,N’-dimethyl- involves the reaction of ethylene glycol with cyanate. The reaction typically occurs under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar starting materials. The process is optimized for yield and purity, with careful control of temperature, pressure, and reaction time to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, N,N-bis(2-hydroxyethyl)-N’,N’-dimethyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyethyl derivatives, while reduction may produce simpler amine compounds.
Wissenschaftliche Forschungsanwendungen
Urea, N,N-bis(2-hydroxyethyl)-N’,N’-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a stabilizing agent for proteins and enzymes.
Medicine: It is used in the formulation of certain pharmaceuticals and as a component in drug delivery systems.
Industry: It is used in the production of cosmetics, particularly as an emollient and moisturizer.
Wirkmechanismus
The mechanism by which Urea, N,N-bis(2-hydroxyethyl)-N’,N’-dimethyl- exerts its effects involves its interaction with molecular targets such as proteins and enzymes. The hydroxyethyl groups enhance its solubility and ability to form hydrogen bonds, which can stabilize protein structures and improve their function. Additionally, the dimethyl groups may influence the compound’s reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-bis(2-hydroxyethyl)urea: This compound is similar in structure but lacks the dimethyl groups.
1,3-bis(2-hydroxyethyl)urea: Another similar compound with slight variations in the positioning of the hydroxyethyl groups.
Uniqueness
Urea, N,N-bis(2-hydroxyethyl)-N’,N’-dimethyl- is unique due to the presence of both hydroxyethyl and dimethyl groups, which confer specific properties such as enhanced solubility and reactivity. These characteristics make it particularly useful in applications where stability and interaction with biological molecules are crucial.
Eigenschaften
CAS-Nummer |
885024-91-9 |
|---|---|
Molekularformel |
C7H16N2O3 |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
1,1-bis(2-hydroxyethyl)-3,3-dimethylurea |
InChI |
InChI=1S/C7H16N2O3/c1-8(2)7(12)9(3-5-10)4-6-11/h10-11H,3-6H2,1-2H3 |
InChI-Schlüssel |
OSPRSYHXEUOSQA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(6-Methoxypyridin-3-yl)-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B14189284.png)
![1-Cyclopropyl-4-[3-(diethylamino)propyl]piperazine-2,5-dione](/img/structure/B14189285.png)

![2-Fluoro-3-[5-methyl-4-(tributylstannyl)-1H-1,2,3-triazol-1-yl]pyridine](/img/structure/B14189289.png)
![(1S,2R,4R)-2-(Pyridin-3-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B14189293.png)
![5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]pyridin-3-amine](/img/structure/B14189296.png)

![Naphtho[2,1-b]furan-2-carbonitrile, 1-phenyl-](/img/structure/B14189336.png)
![4-[(E)-(1,10-Phenanthrolin-5-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14189339.png)
![N~1~-[2-(Naphthalen-2-yl)quinolin-4-yl]ethane-1,2-diamine](/img/structure/B14189342.png)
![3-[2-(2-Methylphenyl)hydrazinylidene]-5-phenylfuran-2(3H)-one](/img/structure/B14189345.png)
![4-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)butanamide](/img/structure/B14189348.png)

![1-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol](/img/structure/B14189367.png)
